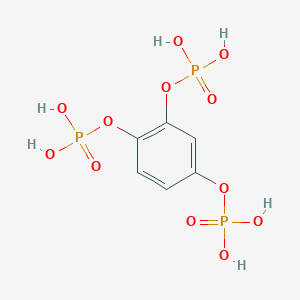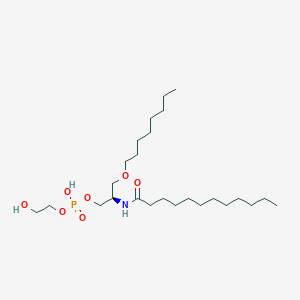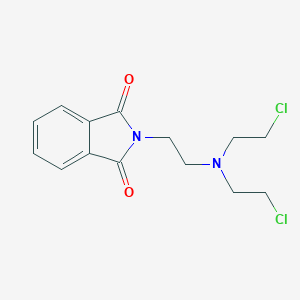
Phthalmustine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalmustine is a naturally occurring compound that has been studied for its potential use in cancer treatment. It is a member of the aziridine family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
Phthalmustine works by binding to DNA and causing cross-linking, which prevents cancer cells from dividing and ultimately leads to their death. This unique mechanism of action makes it a promising candidate for further research.
Biochemical and Physiological Effects:
Phthalmustine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and may have applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phthalmustine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, its natural occurrence and limited availability may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on phthalmustine. These include:
1. Further studies to elucidate the compound's mechanism of action and how it interacts with DNA.
2. Development of new synthetic methods to produce the compound in larger quantities.
3. Clinical trials to evaluate the safety and efficacy of phthalmustine in humans.
4. Studies to determine whether the compound has potential applications in the treatment of other diseases, such as inflammatory disorders.
5. Investigation of the potential use of phthalmustine in combination with other chemotherapy agents to enhance its effectiveness.
In conclusion, phthalmustine is a promising compound that has been studied extensively for its potential use in cancer treatment. Its unique mechanism of action and anti-inflammatory properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Synthesemethoden
Phthalmustine can be synthesized through several methods, including the use of natural sources such as the plant Phytolacca americana. Chemical synthesis has also been used to produce the compound.
Wissenschaftliche Forschungsanwendungen
Phthalmustine has been studied extensively for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapy agents.
Eigenschaften
CAS-Nummer |
156250-83-8 |
|---|---|
Produktname |
Phthalmustine |
Molekularformel |
C14H16Cl2N2O2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-[2-[bis(2-chloroethyl)amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2 |
InChI-Schlüssel |
WBSOXOXZQOTHHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Andere CAS-Nummern |
156250-83-8 |
Synonyme |
N,N-bis(2-chloroethyl)-2-phthalimidoethylamine phthalmustine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



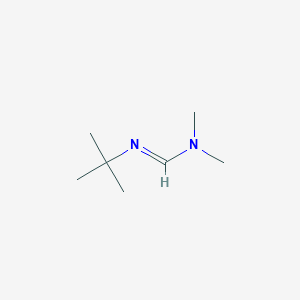
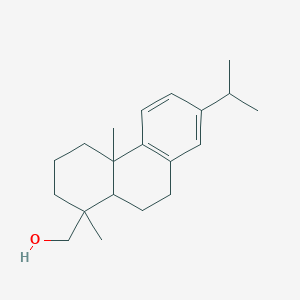
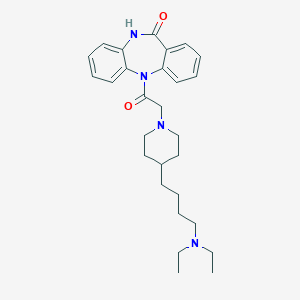
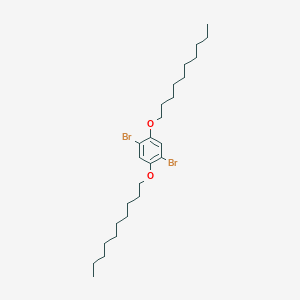
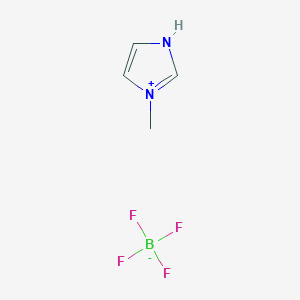
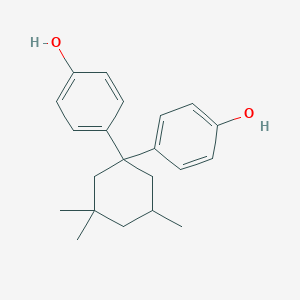
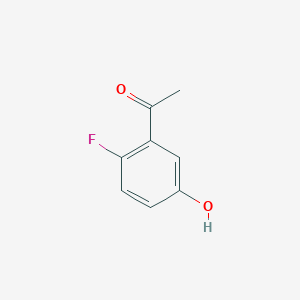
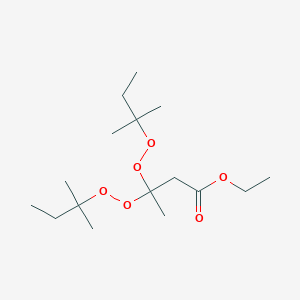
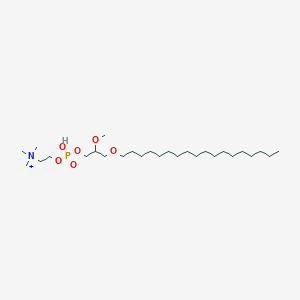
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
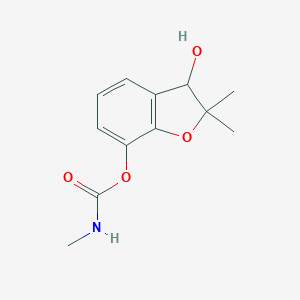
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
